molecular formula C16H25N3O B101739 (R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide CAS No. 16571-86-1

(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide

Cat. No. B101739
CAS RN: 16571-86-1
M. Wt: 275.39 g/mol
InChI Key: ZBAFFZBKCMWUHM-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide, commonly known as R-MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP is a chiral compound that is used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of R-MPP is not fully understood. However, it is believed that R-MPP acts as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases.

Biochemical And Physiological Effects

R-MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of dopamine in the brain, which may be responsible for its potential use in the treatment of various diseases such as Parkinson's disease and schizophrenia. R-MPP has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

R-MPP has several advantages for lab experiments. It is a chiral compound that can be used as a chiral auxiliary in the synthesis of biologically active molecules. R-MPP has also been shown to have potential pharmacological applications in the treatment of various diseases. However, there are also limitations to the use of R-MPP in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.

Future Directions

There are several future directions for the use of R-MPP in scientific research. R-MPP can be further studied as a chiral auxiliary in the synthesis of biologically active molecules. The potential pharmacological applications of R-MPP can also be explored further for the treatment of various diseases. In addition, the mechanism of action of R-MPP can be further elucidated to understand its potential applications in various fields.
Conclusion:
In conclusion, R-MPP is a chiral compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. R-MPP has been extensively used as a reagent in organic chemistry and as a pharmacological agent in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of R-MPP have been discussed in this paper.

Synthesis Methods

The synthesis of R-MPP involves the reaction between (R)-1-benzyl-2-pyrrolidinone and 2-bromopyridine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure R-MPP.

Scientific Research Applications

R-MPP has been extensively used in scientific research due to its potential applications in various fields. It has been used as a reagent in organic chemistry for the synthesis of various compounds. R-MPP has been used as a chiral auxiliary in the synthesis of biologically active molecules such as amino acids, peptides, and alkaloids. In addition, R-MPP has been used as a pharmacological agent in the treatment of various diseases.

properties

CAS RN

16571-86-1

Product Name

(R)-N-(1-Methyl-2-piperidinoethyl)-N-2-pyridylpropionamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(2R)-1-piperidin-1-ylpropan-2-yl]-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C16H25N3O/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3/t14-/m1/s1

InChI Key

ZBAFFZBKCMWUHM-CQSZACIVSA-N

Isomeric SMILES

CCC(=O)N(C1=CC=CC=N1)[C@H](C)CN2CCCCC2

SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2

Canonical SMILES

CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2

Origin of Product

United States

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